![molecular formula C13H14FN5OS B2439823 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide CAS No. 921857-79-6](/img/structure/B2439823.png)

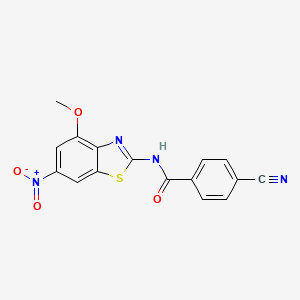

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazole derivatives, which this compound is, are a class of heterocyclic compounds that have been widely studied due to their significant biological and pharmacological properties . They are known to exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are simple to use, wide in scope, give high yields, and generate only inoffensive byproducts .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

Triazole compounds are known for their versatility in chemical reactions. They can undergo a variety of reactions, including electrophilic substitution, due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, in a related compound, the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring contributed to the overall activity of the compound .Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives are primarily studied for their structural properties and synthesis methods. For example, Balewski et al. (2020) focused on the synthesis, structure, and cytotoxicity testing of novel derivatives, discussing their structural confirmation through IR, NMR spectroscopic data, and single-crystal X-ray analyses (Łukasz Balewski et al., 2020). Similarly, Balewski & Kornicka (2021) detailed the synthesis of a guanidine derivative, confirming its structure with various spectroscopic and analytical methods (Łukasz Balewski & A. Kornicka, 2021).

Antimicrobial and Antifungal Activities

Several studies highlight the antimicrobial and antifungal potentials of related compounds. Güzeldemirci & Küçükbasmacı (2010) synthesized and tested compounds for antibacterial and antifungal activities, showing promising results against various microbes (N. Güzeldemirci & O. Küçükbasmacı, 2010). Darekar et al. (2020) and Çavușoğlu et al. (2018) both reported the synthesis and antibacterial activity of novel derivatives, with some compounds demonstrating moderate activity against bacterial strains (N. Darekar et al., 2020) (B. Çavușoğlu et al., 2018).

Anticancer and Antitumor Effects

The antitumor and anticancer effects of these compounds are also a significant area of research. Karki et al. (2011) synthesized and characterized novel analogues of Levamisole, evaluating their cytotoxic effects on leukemia cells (S. Karki et al., 2011). In another study, novel imidazo[2,1-c][1,2,4]triazine derivatives were synthesized and showed high antibacterial and antifungal activities (E. A. El-aal et al., 2016).

Neuroprotective and Membrane Stabilizing Effects

Bihdan (2019) explored the neuroprotective and membrane stabilizing effects of certain derivatives, highlighting their potential in treating convulsions (O. A. Bihdan, 2019).

Mechanism of Action

Target of Action

The compound, also known as 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-methylacetamide, is a derivative of the 1,2,4-triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities . .

Mode of Action

Triazole compounds are known for their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Derivatives of 1,2,4-triazole have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo compounds . These studies could provide insights into the potential ADME properties of the compound, impacting its bioavailability.

Result of Action

Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5OS/c1-15-11(20)8-21-13-17-16-12-18(6-7-19(12)13)10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWTZFHYKVYBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.3.1.04,9]henicosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2439740.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439742.png)

![3-Tert-butyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2439743.png)

![3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2439744.png)

![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)